molecular formula C21H23N3S B5570299 N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine

N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B5570299
M. Wt: 349.5 g/mol
InChI Key: CLKQTSVGWGVKLN-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine is a useful research compound. Its molecular formula is C21H23N3S and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.16126892 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Interaction

The compound has been utilized in chemical synthesis, demonstrating its potential in creating piperazine derivatives with specific properties. For example, in the synthesis of 5-HT7 receptor antagonists, similar piperazine derivatives showed promising activity, indicating the compound's relevance in developing pharmacologically active agents (Yoon et al., 2008). Similarly, its structural motif finds applications in the synthesis of complex heterocyclic compounds, offering pathways to novel chemical entities with potential therapeutic applications (Hussein et al., 2009).

Enhancing Biological Activities

Research has explored the incorporation of similar structures to enhance the biological activity of molecules, such as nerve growth factor (NGF) induced neurite outgrowth, showcasing the compound's potential in neurodegenerative disease research (Williams et al., 2010). Moreover, its analogs have been investigated for their ability to interact with DNA, stabilize G-quadruplex structures, and influence cellular processes, highlighting its potential in cancer research (Micco et al., 2013).

Photophysical and Electrochemical Properties

The compound's derivatives have been studied for their luminescent properties and photo-induced electron transfer, indicating its utility in developing fluorescent probes and materials science applications (Gan et al., 2003). These aspects are crucial for designing sensors and imaging agents.

Properties

IUPAC Name

(E)-1-(3-methylthiophen-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3S/c1-17-9-14-25-21(17)15-22-24-12-10-23(11-13-24)16-19-7-4-6-18-5-2-3-8-20(18)19/h2-9,14-15H,10-13,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKQTSVGWGVKLN-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.